molecular formula C19H16N2O3 B1597312 HYDRAZINE, 1-(m-METHOXYBENZOYL)-2-(1-NAPHTHOYL)- CAS No. 73941-12-5

HYDRAZINE, 1-(m-METHOXYBENZOYL)-2-(1-NAPHTHOYL)-

Cat. No. B1597312
CAS RN: 73941-12-5
M. Wt: 320.3 g/mol
InChI Key: MMJQUHDGIXJLMO-UHFFFAOYSA-N
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Description

Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a derivative of hydrazine and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Biochemical And Physiological Effects

Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the levels of beta-amyloid in the brain, which may help to slow the progression of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. However, this compound is highly reactive and can be dangerous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)-. One potential area of research is the development of new cancer drugs that are based on this compound. Another area of research is the development of treatments for Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its potential use in the development of cancer drugs and treatments for Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been used in the development of cancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N'-(3-methoxybenzoyl)naphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-15-9-4-8-14(12-15)18(22)20-21-19(23)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJQUHDGIXJLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224626
Record name Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HYDRAZINE, 1-(m-METHOXYBENZOYL)-2-(1-NAPHTHOYL)-

CAS RN

73941-12-5
Record name 1-Naphthalenecarboxylic acid, 2-(3-methoxybenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73941-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(m-Methoxybenzoyl)-2-(1-naphthoyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, 1-(m-methoxybenzoyl)-2-(1-naphthoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(3-methoxybenzoyl)-1-naphthohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(M-METHOXYBENZOYL)-2-(1-NAPHTHOYL)HYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK7725S7MM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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